2-Chloro-3-(4-methylphenyl)propanal
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Overview
Description
2-Chloro-3-(4-methylphenyl)propanal is an organic compound with the molecular formula C10H11ClO. It is also known as Benzenepropanal, α-chloro-4-methyl-. This compound is characterized by the presence of a chloro group and a methylphenyl group attached to a propanal backbone. It is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-methylphenyl)propanal typically involves the chlorination of 3-(4-methylphenyl)propanal. One common method is the reaction of 3-(4-methylphenyl)propanal with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-methylphenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Chloro-3-(4-methylphenyl)propanoic acid.
Reduction: 2-Chloro-3-(4-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(4-methylphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-methylphenyl)propanal involves its reactivity as an aldehyde and a chloro-substituted compound. The aldehyde group can participate in nucleophilic addition reactions, while the chloro group can undergo nucleophilic substitution. These reactions can lead to the formation of various derivatives with different biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-phenylpropanal
- 2-Chloro-3-(4-chlorophenyl)propanal
- 3-(4-Methylphenyl)propanal
Uniqueness
2-Chloro-3-(4-methylphenyl)propanal is unique due to the presence of both a chloro group and a methylphenyl group. This combination of functional groups allows for a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. The methyl group on the phenyl ring can also influence the reactivity and selectivity of the compound in various reactions.
Properties
IUPAC Name |
2-chloro-3-(4-methylphenyl)propanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-5,7,10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCGPACVQZILLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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